Bienvenue dans la boutique en ligne BenchChem!

Bosutinib hydrate

Kinase Selectivity Src Kinase Dasatinib

Bosutinib hydrate (SKI-606, Bosulif API) is the monohydrate crystalline form of bosutinib, a second-generation BCR-ABL/Src tyrosine kinase inhibitor. Unlike dasatinib or nilotinib, it uniquely covers key nilotinib-resistant mutations (E255K, Y253H), essential for TKI resistance profiling. With a c-Src IC50 <1.5 nM, it enables Src isoform-specific pathway dissection unattainable with broader inhibitors. For chronic in vivo CML models, its pleural effusion incidence is 2.1%—dramatically lower than dasatinib’s 26.2%—reducing confounding events and study attrition. The monohydrate (CAS 918639-08-4) offers proven stability and batch-to-batch consistency for formulation, analytical validation, and long-term stability studies. Choose the defined hydrate, not the anhydrous form, to ensure reproducible results.

Molecular Formula C26H31Cl2N5O4
Molecular Weight 548.5 g/mol
CAS No. 918639-08-4
Cat. No. B1194701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBosutinib hydrate
CAS918639-08-4
Molecular FormulaC26H31Cl2N5O4
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O
InChIInChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2
InChIKeyBXPOSPOKHGNMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bosutinib Hydrate (CAS 918639-08-4) Procurement Guide: Clinical and Pharmacological Profile


Bosutinib hydrate (SKI-606 hydrate, PF-05208763 hydrate) is the monohydrate crystalline form of bosutinib, a synthetic quinolone derivative that functions as an orally bioavailable, dual Src/Abl tyrosine kinase inhibitor (TKI) [1]. It is a second-generation TKI indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) [2]. The hydrate form is the active pharmaceutical ingredient (API) in the marketed drug product Bosulif, with patent literature highlighting its favorable stability and manufacturing reproducibility compared to anhydrous forms [3].

Why Bosutinib Hydrate Cannot Be Simply Substituted with Other Second-Generation BCR-ABL Inhibitors


Despite belonging to the same class of second-generation BCR-ABL TKIs, bosutinib exhibits a unique kinase inhibition profile and clinical safety signature that precludes simple therapeutic or experimental substitution. Its differential activity against specific BCR-ABL kinase domain mutations and its distinct pattern of off-target kinase engagement dictate its specific clinical niche and side effect profile [1]. Furthermore, even closely related analogs like dasatinib, while sharing Src/Abl inhibitory activity, display markedly different potencies against non-kinase targets and vastly different adverse event rates, particularly concerning pulmonary complications [2]. The following quantitative evidence demonstrates why selection of bosutinib hydrate must be based on its specific, measurable attributes rather than class membership alone.

Quantitative Evidence Differentiating Bosutinib Hydrate from Comparator Compounds


Differential Kinase Selectivity: Bosutinib vs. Dasatinib on Src Family Kinases

Bosutinib demonstrates superior potency against c-Src compared to dasatinib, while dasatinib is more potent against Lyn kinase. Bosutinib inhibits c-Src with an IC50 of <1.5 nM, whereas dasatinib inhibits Lyn with an IC50 of 8.5 nM [1]. This contrasts with the broader Src/Abl IC50 profile where dasatinib shows sub-nanomolar potency for Bcr-Abl (IC50 <1.0 nM) and Src (IC50 0.5 nM) , while bosutinib targets Abl with an IC50 of 1 nM and Src with an IC50 of 1.2 nM [2]. The differential potency within the Src family kinases suggests distinct downstream signaling effects that may influence experimental outcomes.

Kinase Selectivity Src Kinase Dasatinib IC50

BCR-ABL Mutation Coverage: Bosutinib vs. Nilotinib and Dasatinib in Resistant CML

Bosutinib retains activity against several BCR-ABL kinase domain mutations that confer resistance to other second-generation TKIs. Specifically, bosutinib is active against the Y253H, E255K/V, and F359V/C/I mutations, which are known to cause resistance to nilotinib, with nilotinib showing 0% major cytogenetic response (MCyR) in patients with E255K (0/7) and Y253H (0/8) [1]. Bosutinib also overcomes the E279K, M351T, and H396P/R mutations [2]. In contrast, bosutinib is ineffective against the T315I gatekeeper mutation, a limitation shared with dasatinib and nilotinib, but not with the third-generation TKI ponatinib [3].

BCR-ABL Mutation Resistance Nilotinib Dasatinib

Pleural Effusion Incidence: Bosutinib vs. Dasatinib

Bosutinib is associated with a significantly lower cumulative incidence of pleural effusion compared to dasatinib, a key differentiator for patient selection. A systematic review and meta-analysis of 39 studies involving 6,562 CML patients found the cumulative incidence of pleural effusion with bosutinib was 2.1% (95% CI; 1.2-3.4), while dasatinib exhibited a rate of 26.2% (95% CI; 21.4-31.1) [1]. This represents a 12.5-fold higher risk with dasatinib. However, it is crucial to note that in patients who develop pleural effusion on dasatinib, switching to bosutinib carries a 46% risk of recurrence [2], indicating overlapping pulmonary toxicity mechanisms.

Pleural Effusion Adverse Events Dasatinib Safety

First-Line Efficacy: Bosutinib vs. Nilotinib and Dasatinib (Indirect Comparison)

In the absence of direct head-to-head trials between second-generation TKIs, an unanchored matching-adjusted indirect comparison (MAIC) using patient-level data from the BFORE trial (bosutinib) and published data from ENESTnd (nilotinib) and DASISION (dasatinib) showed no statistically significant differences in Major Molecular Response (MMR) rates at 24 months [1]. However, the analysis suggested an advantage for bosutinib in achieving deeper molecular responses: bosutinib demonstrated increased odds of achieving MR4 at 24 months compared to nilotinib, and increased odds of achieving MR4.5 at 24 months compared to dasatinib [1]. Clinical trial data reports bosutinib achieves an MMR rate of 46% [2], comparable to dasatinib (40-43%) [2].

Major Molecular Response MMR First-Line CML Efficacy

CNS Penetration: Bosutinib vs. Nilotinib and Other TKIs

Bosutinib exhibits limited but measurable brain penetration in preclinical models, a property that distinguishes it from some, but not all, other TKIs. In a comparative study of multikinase inhibitors in mice, the effective plasma-to-brain ratio for bosutinib was 5%, indicating that 5% of the plasma concentration reaches the brain [1]. This is higher than the 1% ratio observed for nilotinib but lower than the 12% ratio for bafetinib and LCB-03-0110 [1]. However, other sources explicitly state that bosutinib does not cross the blood-brain barrier in significant quantities to treat CNS disease [2], and radioactivity studies have shown no detectable bosutinib in the brain [3].

CNS Penetration Blood-Brain Barrier Pharmacokinetics Brain Distribution

Hydrate Form Stability Advantage

The bosutinib monohydrate crystalline form, as defined by CAS 918639-08-4, possesses specific physical properties that differentiate it from the anhydrous free base (CAS 380843-75-4) for pharmaceutical development and research applications. According to patent literature, the monohydrate form exhibits superior stability, ease of industrial-scale preparation, and excellent batch-to-batch quality reproducibility compared to anhydrous forms [1]. The controlled stoichiometry of the single water molecule ensures consistent physicochemical properties, which is a critical parameter for reproducible experimental results in both in vitro and in vivo studies [2].

Crystalline Form Hydrate Stability Manufacturing

Optimal Research and Industrial Application Scenarios for Bosutinib Hydrate


Investigating Mechanisms of Resistance to Second-Generation TKIs

Given its unique BCR-ABL mutation coverage profile, bosutinib hydrate is an essential tool for in vitro studies of TKI resistance. Its activity against nilotinib-resistant mutations like E255K and Y253H [1] makes it the appropriate comparator for characterizing novel mutations or evaluating next-generation inhibitors designed to overcome these specific resistance mechanisms.

Long-Term Toxicity Studies in CML Models Where Pulmonary Complications are a Concern

For in vivo chronic dosing studies in CML mouse models where pleural effusion is a confounding factor, bosutinib hydrate offers a significantly lower baseline incidence (2.1%) compared to dasatinib (26.2%) [2]. This allows for cleaner interpretation of experimental endpoints related to pulmonary function or cardiovascular health, reducing study attrition due to adverse events.

Kinase Selectivity Profiling and Src-Family Signaling Research

Bosutinib's differential potency within the Src kinase family (c-Src IC50 <1.5 nM) [3] positions it as a valuable probe for dissecting Src isoform-specific signaling pathways. Researchers can leverage its relative selectivity to distinguish c-Src-dependent effects from those mediated by other Src family kinases or downstream targets, which is not possible with broader spectrum inhibitors.

Pharmaceutical Development Requiring Stable, Reproducible API

For formulation development, analytical method validation, or long-term stability studies, the bosutinib monohydrate form (CAS 918639-08-4) is the preferred starting material due to its documented advantages in stability and process reproducibility [4]. Using the defined hydrate ensures consistent results across batches and eliminates the variable hydration states of the anhydrous form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bosutinib hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.